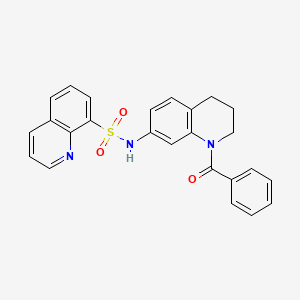

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O3S/c29-25(20-7-2-1-3-8-20)28-16-6-11-18-13-14-21(17-22(18)28)27-32(30,31)23-12-4-9-19-10-5-15-26-24(19)23/h1-5,7-10,12-15,17,27H,6,11,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWUYGYSJAHSBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)N(C1)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 1-benzoyl-1,2,3,4-tetrahydroquinoline, which can be synthesized through the catalytic reduction of quinoline derivatives. This intermediate is then reacted with quinoline-8-sulfonyl chloride under basic conditions to form the final product.

Reaction Conditions:

Catalytic Reduction: Using hydrogen gas and a palladium catalyst to reduce quinoline to 1,2,3,4-tetrahydroquinoline.

Benzoylation: Reacting 1,2,3,4-tetrahydroquinoline with benzoyl chloride in the presence of a base like pyridine.

Sulfonylation: Reacting the benzoylated product with quinoline-8-sulfonyl chloride in a basic medium, such as triethylamine, to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

Reduction: Reduction of the sulfonamide group can yield amine derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

Oxidation Products: Quinoline derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Functionalized quinoline and tetrahydroquinoline derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide typically involves multi-step reactions. The initial steps include the formation of the tetrahydroquinoline core through cyclization reactions involving aniline derivatives and ketones. Following this, the benzoyl group is introduced via Friedel-Crafts acylation, and the sulfonamide moiety is added through sulfonation reactions. This compound's structural complexity contributes to its diverse reactivity and biological activity.

Anticancer Potential

Recent studies have demonstrated that quinoline derivatives, including N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide, exhibit significant anticancer properties. For instance, in vitro assays have shown cytotoxic effects against various cancer cell lines such as:

- Amelanotic melanoma (C32)

- Triple-negative breast cancer (MDA-MB-231)

- Glioblastoma multiforme (U87-MG)

These studies indicate that this compound can inhibit tumor growth by targeting specific metabolic pathways within cancer cells .

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide has shown potential against various bacterial strains, suggesting its role as a candidate for developing new antimicrobial agents .

Future Directions and Research Opportunities

Ongoing research is focused on exploring the full potential of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide in various therapeutic areas:

- Cancer Therapy : Further investigations into its mechanisms of action could lead to new cancer therapies.

- Antimicrobial Development : Given its promising antimicrobial activity, this compound could be developed into new antibiotics.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and structural properties of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide can be contextualized by comparing it to closely related sulfonamide-tetrahydroquinoline derivatives. Key analogs include:

TQS (4-(Naphthalen-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide)

- Structural Differences: TQS lacks the benzoyl group at the tetrahydroquinoline nitrogen but incorporates a naphthyl substituent at the cyclopentaquinoline core.

- Pharmacological Activity : Acts as a positive allosteric modulator (PAM) of α7 nAChRs, enhancing acetylcholine (ACh)-evoked currents without intrinsic agonist activity .

- Key Finding : TQS’s PAM activity is attributed to its interaction with an intrasubunit transmembrane site, distinct from ACh’s orthosteric binding site .

4BP-TQS (4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide)

- Structural Differences : Features a 4-bromophenyl group instead of naphthyl (TQS) or benzoyl (target compound).

- Pharmacological Activity : Functions as an allosteric agonist, directly activating α7 nAChRs independent of ACh. Its bromine atom at the para-position is critical for agonist activity .

- Key Finding : Replacement of bromine with fluorine (4FP-TQS) abolishes agonist activity but retains PAM functionality, highlighting the sensitivity of pharmacological profiles to halogen substitution .

Compound IIIa ((E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide)

- Structural Differences: Contains a styryl-substituted quinoline core with methoxy groups, differing from the tetrahydroquinoline-benzoyl framework.

Data Table: Structural and Functional Comparison of Tetrahydroquinoline-Sulfonamide Derivatives

*Inferred from structural similarity to TQS/4BP-TQS.

Mechanistic Insights and Research Findings

- Halogen Substitution : The position and type of halogen (e.g., bromine at para-position in 4BP-TQS) are critical for allosteric agonist activity. Bromine’s electron-withdrawing properties and steric bulk optimize receptor interaction, whereas smaller halogens (e.g., fluorine) disrupt agonist function .

- Benzoyl vs. Aryl Groups : The benzoyl moiety in the target compound may influence binding kinetics or metabolic stability compared to naphthyl or bromophenyl groups in TQS analogs. However, direct comparative data are lacking.

- Synthetic Accessibility: The synthesis of such compounds typically involves sulfonamide coupling (e.g., benzenesulfonic chloride with aminoquinoline intermediates), as seen in IIIa’s preparation .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide is a complex organic compound that has garnered interest in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's structure integrates a tetrahydroquinoline core with a benzoyl group and a sulfonamide moiety , which contributes to its unique chemical reactivity and biological interactions. The molecular formula is , and it possesses notable pharmacophoric characteristics that enhance its binding affinity to biological targets.

Synthesis

The synthesis typically involves several key steps:

- Formation of the Tetrahydroquinoline Core : This can be achieved through methods like the Pictet-Spengler reaction.

- Benzoylation : The core is benzoylated using benzoyl chloride.

- Sulfonation : The final step involves introducing the sulfonamide group to form the complete structure.

These synthetic routes are optimized for yield and purity, often utilizing continuous flow reactors in industrial settings to enhance efficiency.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent . For instance:

- A study demonstrated that derivatives of tetrahydroquinoline exhibit significant fungicidal activity against pathogens like Sclerotinia sclerotiorum, with effective concentrations (EC50) lower than commercial fungicides .

- The sulfonamide group enhances interactions with enzymes involved in microbial metabolism, leading to increased efficacy.

Anticancer Activity

The compound has also been investigated for its anticancer properties :

- In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, suggesting potential use in cancer therapy .

- Molecular docking studies indicate that it may bind effectively to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

The biological activity of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide primarily involves:

- Enzyme Inhibition : The compound binds to specific enzymes or receptors, modulating their activity and affecting metabolic pathways.

- Protein Interactions : It may act as a probe in biochemical assays to study enzyme mechanisms and protein interactions.

Case Studies

Several case studies illustrate the compound's effectiveness:

- Fungicidal Activity : A derivative showed an EC50 value of 2.63 mg/L against Sclerotinia sclerotiorum, outperforming existing treatments .

- Anticancer Efficacy : Compound interactions with tubulin were shown to cause significant inhibition of cell growth in cancer models, with IC50 values indicating potent activity .

Comparative Analysis

Q & A

Basic: What are the key considerations for synthesizing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide?

Methodological Answer:

The synthesis involves multi-step reactions:

Quinoline Core Formation : Use the Skraup synthesis (cyclization of aniline derivatives with glycerol and sulfuric acid) to construct the quinoline backbone .

Sulfonamide Introduction : React the quinoline intermediate with sulfonyl chloride in the presence of pyridine to install the sulfonamide group .

Tetrahydroquinoline Functionalization : Benzoylation at the 1-position of the tetrahydroquinoline moiety via Friedel-Crafts acylation (e.g., benzoyl chloride with AlCl₃) .

Purification : Employ column chromatography or recrystallization to isolate the product. For purity validation, use HPLC with a C18 column and a water/acetonitrile gradient .

Critical Note : Optimize reaction times and stoichiometry to minimize byproducts like over-benzoylated derivatives.

Advanced: How can contradictory pharmacological data for analogs of this compound be resolved?

Methodological Answer:

Contradictions often arise from structural modifications (e.g., halogen positioning). For example:

- Halogen Substitution : Para-bromine in 4BP-TQS (a structural analog) confers allosteric agonist activity on α7 nAChRs, while meta- or ortho-substitutions abolish this property .

- Resolution Strategies :

- Dose-Response Analysis : Compare EC₅₀ values across analogs to identify potency shifts.

- Computational Docking : Use software like AutoDock to model ligand-receptor interactions and explain steric/electronic effects of substituents .

- Functional Assays : Pair electrophysiology (e.g., patch-clamp) with calcium flux assays to validate target engagement .

Example : Replace bromine with iodine (4IP-TQS) to assess activation kinetics and desensitization rates, which may resolve discrepancies in agonist efficacy .

Basic: What analytical techniques are critical for characterizing this compound’s crystallinity?

Methodological Answer:

- X-Ray Diffraction (XRD) : Resolve crystal packing using SHELXL for refinement. For high-resolution data (<1.0 Å), employ anisotropic displacement parameters to model thermal motion .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition above 200°C) and identify solvent residues .

- Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions (e.g., endothermic peaks at 150–160°C for Form I vs. Form II) .

Note : For twinned crystals, use SHELXD for structure solution and refine with TWIN/BASF instructions in SHELXL .

Advanced: How can synthetic routes be optimized to improve yield and scalability?

Methodological Answer:

- Continuous Flow Reactors : Replace batch synthesis for exothermic steps (e.g., Friedel-Crafts acylation) to enhance heat dissipation and reduce side reactions .

- Catalytic Optimization : Screen Lewis acids (e.g., FeCl₃ vs. AlCl₃) for benzoylation efficiency. For example, FeCl₃ may reduce hydrolysis byproducts .

- Green Chemistry : Substitute toluene with cyclopentyl methyl ether (CPME) in extractions to improve safety and recovery .

Case Study : A scaled-up synthesis of a related sulfonamide achieved 85% yield by replacing THF with 2-MeTHF, which reduced solvent toxicity .

Basic: What in vitro assays are suitable for evaluating this compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase/GTPase activity) with a negative control (e.g., EDTA) to quantify IC₅₀ values .

- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS after treating HEK293 or A375 cells with 10 µM compound for 24 hours .

- Cytotoxicity : Perform MTT assays using a 72-hour incubation period to assess IC₅₀ in cancer vs. normal cell lines (e.g., A375 melanoma vs. HEK293) .

Advanced: How can structural modifications enhance target selectivity?

Methodological Answer:

- Bioisosteric Replacement : Substitute the benzoyl group with a thiophene-3-carbonyl moiety to reduce off-target kinase inhibition (e.g., avoiding hERG channel binding) .

- Steric Shielding : Introduce methyl groups ortho to the sulfonamide to block metabolic oxidation (e.g., CYP3A4-mediated degradation) .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) to degrade targets like MDM2/XIAP .

Data-Driven Example : A dual MDM2/XIAP inhibitor achieved >100-fold selectivity by replacing isobutyryl with cyclopropylacetyl in the tetrahydroquinoline scaffold .

Basic: How to address solubility challenges in biological assays?

Methodological Answer:

- Co-Solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.01% Tween-80 to prevent aggregation .

- Salt Formation : Synthesize hydrochloride or phosphate salts (e.g., using HCl gas in diethyl ether) to enhance aqueous solubility .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes (70-nm size) for in vivo studies to improve bioavailability .

Advanced: What strategies validate crystallographic data conflicting with computational models?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess conformational flexibility and reconcile static X-ray structures with dynamic binding poses .

- Electron Density Maps : Use SHELXE to calculate OMIT maps and confirm the absence of disordered solvent molecules distorting the model .

- Mutagenesis Studies : Introduce point mutations (e.g., Tyr→Phe in the binding pocket) and compare experimental IC₅₀ values with docking predictions .

Example : A crystalline form of a related sulfonamide showed a 15° rotation in the benzoyl group between X-ray and MD data, resolved by refining the occupancy of alternative conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.